molecular formula C27H29N3O4 B2935953 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea CAS No. 1024308-99-3

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2935953
CAS No.: 1024308-99-3
M. Wt: 459.546
InChI Key: KSMAKBKSTKMXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, linked via a methylene bridge to a phenyl ring. The urea moiety connects this aromatic system to a 4-methoxy-2-methylphenyl group.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-17-13-21(32-2)9-10-23(17)30-27(31)29-20-7-5-18(6-8-20)14-24-22-16-26(34-4)25(33-3)15-19(22)11-12-28-24/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAKBKSTKMXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea typically involves multiple steps. One common approach starts with the preparation of the isoquinoline derivative, followed by its coupling with a phenylurea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triflic acid absorbed on silica .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved are likely related to its structural features, which allow it to fit into binding sites and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Implications

Bioactivity Potential: The dihydroisoquinoline moiety in the target compound may enhance binding to hydrophobic enzyme pockets compared to Compound A’s pyrrole system, which is smaller and more polar.

Synthetic Efficiency: Compound A’s one-step synthesis with triphosgene achieved a high yield (72%), suggesting that similar approaches could optimize the target compound’s production. However, the dihydroisoquinoline scaffold may require multi-step synthesis, complicating scalability .

Spectroscopic Characterization: Both compounds rely on NMR and HRMS for structural validation. The target compound’s $^{13}\text{C}$ NMR would likely show distinct signals for the dihydroisoquinoline’s quaternary carbons and methoxy groups, differing from Compound A’s pyrrole carbonyl peak at ~160 ppm .

Biological Activity

The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea is a phenyl urea derivative that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O4C_{26}H_{27}N_{3}O_{4} with a molar mass of approximately 445.51 g/mol. The compound features a complex structure that includes a dihydroisoquinoline moiety and methoxy-substituted phenyl groups, which are critical for its biological activity.

  • Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on various enzymes. In particular, studies have shown that modifications to the urea group can significantly affect its binding affinity and inhibitory potency against targets such as indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism linked to immune response modulation .
  • Interaction with Receptors : Preliminary data suggest that the compound may interact with sigma receptors, influencing intracellular calcium regulation and cholesterol homeostasis.

In Vitro Studies

The biological evaluation of this compound has been conducted through various in vitro assays:

  • IDO1 Inhibition : The compound's potential as an IDO1 inhibitor was assessed alongside other phenyl urea derivatives. Compounds with para-substituents showed enhanced inhibitory activity, indicating the importance of structural configuration for efficacy .
  • Urease Inhibition : Related studies have demonstrated that analogues of this compound exhibit significant urease inhibitory potential, which is crucial for applications in treating urease-related disorders .

Case Studies

Several case studies have documented the effects of this compound on different cell lines:

  • Cancer Cell Lines : The compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Specific mechanisms involved apoptosis induction and cell cycle arrest .
  • Inflammatory Models : In models of inflammation, the compound demonstrated anti-inflammatory properties, potentially through modulation of cytokine production and reduction of oxidative stress markers .

Data Summary

A summary table below outlines key findings from recent studies regarding the biological activity of this compound.

Study Biological Activity Findings
IDO1 InhibitionEnhanced activity with para-substituted phenyl groups
Urease InhibitionSignificant urease inhibition observed
Sigma Receptor InteractionModulates calcium regulation and cholesterol homeostasis
Cytotoxicity in Cancer CellsInduces apoptosis and cell cycle arrest

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of this urea derivative, particularly given its steric hindrance and regioselectivity challenges?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use fractional factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) that influence yield and regioselectivity. Central composite designs can optimize conditions while minimizing experimental runs .
  • Computational Pre-screening: Apply quantum chemical calculations (e.g., DFT) to predict transition states and steric interactions, narrowing down viable synthetic routes before lab validation. ICReDD’s reaction path search methods exemplify this approach .
  • Parallel Synthesis: Employ high-throughput techniques to test multiple conditions simultaneously, leveraging automated liquid handling systems for efficiency .

Q. Q2. How can researchers validate the structural integrity of this compound, especially given the complexity of its methoxy and methyl substituents?

Methodological Answer:

  • Advanced Spectroscopic Techniques: Combine 1^1H/13^13C NMR with 2D methods (COSY, HSQC) to resolve overlapping signals from methoxy and methyl groups. Mass spectrometry (HRMS) confirms molecular weight .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals using solvent diffusion methods and compare bond lengths/angles with similar isoquinoline derivatives (e.g., structures in Acta Crystallographica Section E) .
  • Chromatographic Purity: Use HPLC with a C18 column and UV detection at 254 nm, ensuring ≥95% purity. Gradient elution (acetonitrile/water with 0.1% TFA) resolves closely related impurities .

Q. Q3. What methodologies address solubility challenges for in vitro bioactivity assays, given the compound’s hydrophobic moieties?

Methodological Answer:

  • Co-solvent Systems: Test DMSO-water or cyclodextrin-based formulations, ensuring DMSO concentrations ≤0.1% to avoid cellular toxicity. Pfizer’s aqueous formulation patents provide precedents for urea derivatives .
  • Salt Formation: Screen counterions (e.g., HCl, sodium) to improve solubility. Monitor pH stability using potentiometric titrations .
  • Nanoparticle Encapsulation: Use solvent evaporation to prepare PLGA nanoparticles, characterizing size (DLS) and encapsulation efficiency (UV-Vis) .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s reactivity and selectivity in complex biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., kinases) using AMBER or GROMACS. Focus on binding free energy calculations (MM/PBSA) to prioritize derivatives .
  • Docking Studies: Use AutoDock Vina to predict binding poses, guided by crystallographic data of homologous proteins. Validate with mutagenesis experiments .
  • ADMET Prediction: Apply QSAR models in Schrödinger or MOE to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG liability) .

Q. Q5. How should researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Meta-analysis Framework: Aggregate data from orthogonal assays (e.g., enzymatic vs. cell-based) and apply hierarchical Bayesian models to account for inter-assay variability .
  • Dose-Response Refinement: Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals, ensuring consistency across replicates .
  • Target Engagement Validation: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells, reducing false positives from off-target effects .

Q. Q6. What cross-disciplinary approaches enhance mechanistic understanding of this compound’s dual pharmacological actions?

Methodological Answer:

  • Chemical Proteomics: Use affinity-based pull-downs with a biotinylated analog, followed by LC-MS/MS to identify off-target proteins. SILAC labeling quantifies enrichment ratios .
  • Transcriptomic Profiling: Perform RNA-seq on treated cell lines, analyzing differentially expressed pathways (e.g., Ingenuity Pathway Analysis) to map upstream regulators .
  • In Situ Imaging: Apply MALDI-TOF imaging to track spatial distribution in tissue sections, correlating localization with phenotypic outcomes .

Q. Q7. What advanced reactor designs improve scalability for multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Continuous Flow Systems: Design microreactors with precise temperature control (e.g., Corning AFR) to minimize degradation of air-sensitive intermediates. In-line FTIR monitors reaction progression .
  • Membrane Separation: Integrate ceramic membranes for real-time removal of byproducts (e.g., HCl), improving yield in urea bond-forming steps .
  • Process Analytical Technology (PAT): Implement Raman spectroscopy for real-time feedback, adjusting reagent stoichiometry dynamically .

Q. Q8. How can researchers evaluate the compound’s stability under physiological conditions to guide formulation development?

Methodological Answer:

  • Forced Degradation Studies: Expose to oxidative (H2_2O2_2), acidic (0.1N HCl), and thermal (40°C/75% RH) stress. UPLC-PDA identifies degradation products, while LC-HRMS elucidates structures .
  • Accelerated Stability Testing: Use Arrhenius kinetics to predict shelf life, storing samples at 25°C, 40°C, and 60°C with periodic HPLC analysis .
  • Plasma Stability Assays: Incubate with human plasma (37°C), quenching at intervals with acetonitrile. Measure parent compound loss via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.